molecular formula C18H17NO B1368639 3-(3-Pyrrolinomethyl)benzophenone CAS No. 898789-57-6

3-(3-Pyrrolinomethyl)benzophenone

Cat. No. B1368639
CAS RN: 898789-57-6
M. Wt: 263.3 g/mol
InChI Key: UEMQYGXJWFTYGR-UHFFFAOYSA-N
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Description

“3-(3-Pyrrolinomethyl)benzophenone” is a chemical compound with the CAS Number: 898789-57-6 and a molecular weight of 263.34 . Its IUPAC name is [3- (2,5-dihydro-1H-pyrrol-1-ylmethyl)phenyl] (phenyl)methanone .


Molecular Structure Analysis

The molecular formula of “3-(3-Pyrrolinomethyl)benzophenone” is C18H17NO . The Inchi Code is 1S/C18H17NO/c20-18 (16-8-2-1-3-9-16)17-10-6-7-15 (13-17)14-19-11-4-5-12-19/h1-10,13H,11-12,14H2 .

Scientific Research Applications

Photoprotection in Personal Care Products

3-(3-Pyrrolinomethyl)benzophenone, commonly known as Benzophenone-3 (BP-3), is extensively used in personal care products for photoprotection. It's primarily utilized in sunscreen lotions and makeup products to protect human skin and hair from ultraviolet (UV) radiation damage. Studies have shown that BP-3 is present in a high percentage of personal care products from various countries, including the United States and China. This widespread usage highlights its critical role in preventing UV-induced skin damage (Liao & Kannan, 2014).

Environmental Degradation and Removal Techniques

BP-3's environmental persistence and potential endocrine-disrupting effects have led to research on its degradation and removal from water bodies. Studies have focused on oxidation processes using potassium permanganate and other chemicals to effectively degrade BP-3, reducing its toxic impact on aquatic ecosystems (Cao et al., 2021). Additionally, the use of photocatalytic degradation techniques, such as titanium dioxide particles, has been explored for effective BP-3 removal from water, further highlighting the environmental aspect of its scientific applications (Zúñiga-Benítez et al., 2016).

Impact on Human Health

While BP-3 offers photoprotection, concerns regarding its potential health impacts have been raised. Studies have found that BP-3 can penetrate skin layers and enter the bloodstream, raising questions about its safety and long-term effects on human health. Research has been conducted to assess the potential endocrine-disrupting properties of BP-3 and its metabolites, contributing to our understanding of its impact beyond UV protection (Watanabe et al., 2015).

Protective Measures Against Adverse Effects

Investigations into mitigating the adverse effects of BP-3 on skin cells have been conducted. Studies have shown that compounds like rosmarinic acid can significantly reduce or abolish the detrimental impacts of BP-3 on skin cells, pointing towards potential therapeutic applications in skincare (Galicka & Sutkowska-Skolimowska, 2021).

Future Directions

While specific future directions for “3-(3-Pyrrolinomethyl)benzophenone” are not available, research on benzophenones is ongoing. For instance, studies are being conducted on the environmental impact of benzophenones and their fate in water treatment processes .

properties

IUPAC Name

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c20-18(16-8-2-1-3-9-16)17-10-6-7-15(13-17)14-19-11-4-5-12-19/h1-10,13H,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMQYGXJWFTYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643463
Record name {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(phenyl)methanone

CAS RN

898789-57-6
Record name Methanone, [3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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